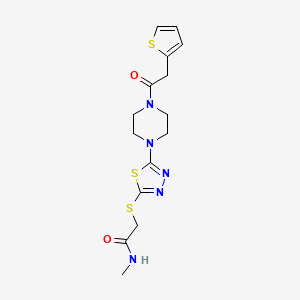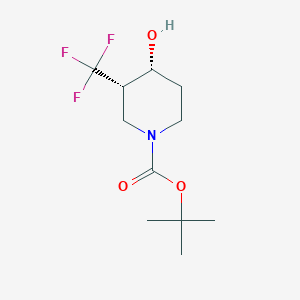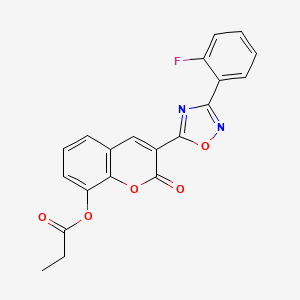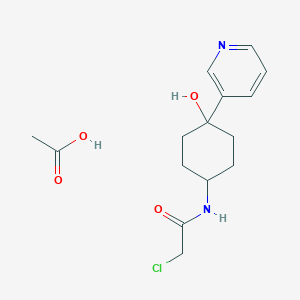![molecular formula C7H10ClN3OS2 B2416329 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391864-07-6](/img/structure/B2416329.png)
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide” is a chemical compound with the molecular formula C7H10ClN3OS2. It has a molecular weight of 251.75 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results .Scientific Research Applications
Fungicidal Activity
Some derivatives of 1,3,4-thiadiazole, closely related to the compound , have been explored for their fungicidal properties. For instance, thiadiazole derivatives were tested for their efficacy against rice sheath blight, a major rice disease in China. These studies help in understanding the potential of similar compounds in agricultural applications, especially in crop protection (Chen, Li, & Han, 2000).
Herbicidal Activity
Thiadiazole compounds have also been investigated for their herbicidal activity. A study synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, exhibiting moderate to good selective herbicidal activity against certain plant species. This research contributes to the development of new herbicides, highlighting the versatility of thiadiazole compounds in the field of agriculture (Liu & Shi, 2014).
Antitrypanosomal Activity
Another significant application of thiadiazole derivatives is in the treatment of trypanosomiasis. A study on novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones showed that some of these compounds displayed good to excellent antitrypanosomal potency. This research is important for developing new treatments for trypanosomiasis, a disease caused by Trypanosoma parasites (Lelyukh et al., 2023).
Antibacterial and Antifungal Activities
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Makwane, Srivastava, Dua, & Srivastava, 2018).
Anticancer Activity
Thiadiazole compounds have been explored for their potential anticancer activities. Studies have shown that certain thiadiazole derivatives exhibit notable anticancer effects against various cancer cell lines, contributing to the search for new chemotherapeutic agents (Gomha et al., 2017).
Anti-inflammatory and Antioxidant Activities
Research has been conducted on thiadiazole derivatives for their anti-inflammatory and antioxidant properties. These compounds may play a significant role in developing new treatments for inflammatory disorders and oxidative stress-related diseases (Sravya et al., 2019).
Insecticidal Activity
Thiadiazole derivatives have also been investigated for their potential as insecticides. Studies have shown that certain compounds exhibit significant insecticidal activity, highlighting the potential of thiadiazole compounds in pest control (Mohamed et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS2/c1-3-13-7-11-10-6(14-7)9-5(12)4(2)8/h4H,3H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOOHOBQMYJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2416256.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)
![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)


